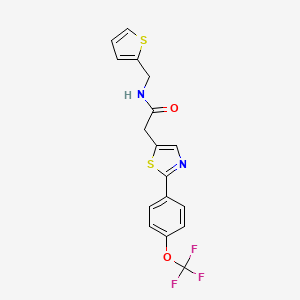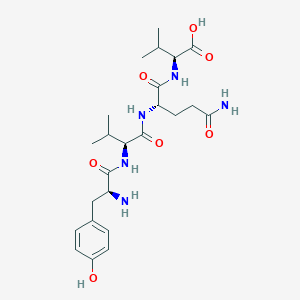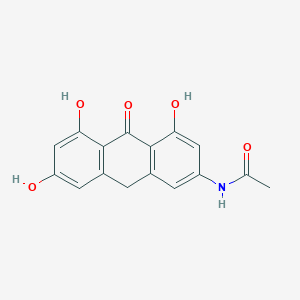
C17H13F3N2O2S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H13F3N2O2S2 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide . This compound has garnered significant attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of trifluoromethyl and thiophene groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves several steps. One common method includes the reaction of 6-(trifluoromethyl)nicotinic acid with 2,2-di(thiophen-2-yl)ethanol in the presence of a dehydrating agent to form the desired amide. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may include recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide: undergoes various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
科学研究应用
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biomolecule interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene groups may participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-methyl nicotinamide
- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-chloro nicotinamide
Uniqueness
What sets N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart from similar compounds is the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity. This makes it more effective in crossing biological membranes and interacting with intracellular targets, thereby increasing its potential as a therapeutic agent.
属性
分子式 |
C17H13F3N2O2S2 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
N-(thiophen-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)24-12-5-3-11(4-6-12)16-22-10-14(26-16)8-15(23)21-9-13-2-1-7-25-13/h1-7,10H,8-9H2,(H,21,23) |
InChI 键 |
BYMWYXCLKFNRDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CNC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)

![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)
